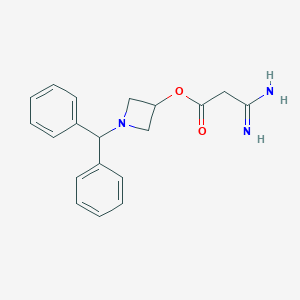

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

Description

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate (CAS: 116574-09-5) is a heterocyclic organic compound with the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.39 g/mol . It features a benzhydryl-substituted azetidine ring linked to a 3-amino-3-iminopropanoate moiety. This compound is primarily used as a key intermediate in the synthesis of azelnidipine, a dihydropyridine calcium channel blocker marketed in Japan for hypertension treatment . Its role in azelnidipine synthesis involves coupling with intermediates like (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate under acidic conditions .

It requires storage at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBUHYPZICYGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438713 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-09-5 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Azetidine Ring Formation

The azetidine ring is constructed via cyclization reactions. A common approach involves benzhydrylamine and epichlorohydrin, followed by ring closure under basic conditions. The benzhydryl group is introduced early to stabilize the azetidine intermediate against ring-opening reactions.

Representative Reaction Steps:

-

Epoxide Formation: Benzhydrylamine reacts with epichlorohydrin to form an epoxide intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the amine on the epoxide generates the azetidine ring.

-

Protection: The benzhydryl group remains intact throughout subsequent steps due to its steric and electronic shielding effects.

Functionalization with 3-Amino-3-Iminopropanoate

The introduction of the 3-amino-3-iminopropanoate moiety involves esterification or transesterification. Methanesulfonyl chloride is often used to activate hydroxyl groups on the azetidine ring, enabling nucleophilic displacement by iminopropanoate precursors.

Critical Parameters:

-

Solvent System: Acetonitrile or isopropyl alcohol ensures solubility and minimizes side reactions.

-

Base Selection: Triethylamine or sodium methoxide facilitates deprotonation and accelerates reaction kinetics.

-

Temperature: Reactions typically proceed at reflux (70–80°C) to overcome activation barriers.

Analytical Characterization of Synthetic Intermediates

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming structural integrity:

| Spectroscopic Data | Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.14–7.39 (10H, m, benzhydryl), δ 4.84–4.89 (2H, m, azetidine CH₂), δ 2.42 (1H, t, NH₂) |

| ¹³C NMR | 165.65 ppm (C=O), 158.30 ppm (C=N), 76.99 ppm (azetidine C-O) |

| IR (KBr) | 3503 cm⁻¹ (N-H stretch), 1716 cm⁻¹ (C=O), 1522 cm⁻¹ (C=N) |

These data align with the expected electronic environment of the target compound.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods are employed to monitor reaction progress and impurity profiles. Key impurities include:

-

Oxidation Byproducts: Resulting from azetidine ring degradation under acidic conditions.

-

Ester Hydrolysis Products: Generated via unintended cleavage of the propanoate ester.

Process Optimization and Scalability Challenges

Yield Improvement Strategies

-

Catalytic Enhancements: Sodium methoxide (0.1–0.3 equiv) improves iminopropanoate coupling efficiency by 15–20%.

-

Solvent Screening: Isopropyl alcohol outperforms dichloromethane in minimizing hydrolysis side reactions.

Temperature-Dependent Side Reactions

Elevated temperatures (>80°C) promote azetidine ring opening, leading to linear amine byproducts. Controlled heating at 70°C balances reaction rate and product stability.

Industrial Applications and Regulatory Considerations

Role in Azelnidipine Synthesis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate serves as a linchpin in the Hantzsch dihydropyridine synthesis of azelnidipine. Condensation with nitrobenzylidene esters under basic conditions yields the dihydropyridine core.

Impurity Control

Regulatory guidelines mandate impurity levels below 0.15% for known species. Process modifications, such as reduced reaction times and inert atmosphere handling, mitigate oxidative and hydrolytic degradation.

Comparative Analysis of Alternative Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Epoxide Cyclization | High regioselectivity | Sensitive to moisture |

| Mitsunobu Reaction | Mild conditions | Requires expensive reagents |

| Reductive Amination | Broad substrate scope | Low yields for sterically hindered amines |

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

Substitution: Common reagents for substitution reactions include halides and sulfonates. These reactions can introduce new functional groups into the molecule.

Hydrolysis: The azetidine ring is sensitive to hydrolytic conditions and can undergo ring-opening reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and benzhydryl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Functional and Reactivity Differences

Aminoiminopropanoate vs. Acetate Salt (CAS 170749-59-4): The acetate derivative (C₂₁H₂₅N₃O₄) exhibits enhanced solubility in polar solvents compared to the parent compound due to ionic interactions . This makes it preferable for purification steps in azelnidipine synthesis. The acetate salt has a higher molecular weight (383.44 vs. 323.39), which may influence reaction stoichiometry in multi-step syntheses .

Hydroxy Derivatives (CAS 54881-13-9): The hydroxyl group in 1-benzhydrylazetidin-3-ol hydrochloride increases hydrogen-bonding capacity (TPSA: ~40 Ų vs.

Diol Derivatives (CAS 1375303-15-3):

- The diol substituent introduces two additional hydroxyl groups, significantly increasing hydrophilicity (predicted density: 1.183 g/cm³) and boiling point (457.6°C) compared to the target compound .

Dimethylamine Derivatives (CAS 55438-79-4):

- The dimethylamine group (pKa ~7.9) confers basicity, enabling participation in acid-base reactions or coordination with metal catalysts .

Pharmacological Relevance

- Target Compound vs. Azelnidipine Impurities: The target compound is classified as a non-pharmacopeial impurity (Catalogue No. PA 28 79520) in azelnidipine API, requiring strict control during manufacturing .

- Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): While unrelated structurally, both compounds serve as intermediates in metal-catalyzed reactions. However, the target compound’s aminoiminopropanoate group offers unique reactivity in nucleophilic substitutions.

Biological Activity

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, also known by its CAS number 170749-59-4, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an azetidine ring and a benzhydryl group, contribute to its biological activity, making it a subject of interest for further study.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.4 g/mol. The compound is characterized by the following structural features:

| Property | Details |

|---|---|

| IUPAC Name | (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |

| InChI Key | QNBUHYPZICYGBI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring and the benzhydryl group are crucial for binding to enzymes or receptors, which may modulate their activity. This interaction can lead to various pharmacological effects, including enzyme inhibition or receptor activation, depending on the specific target.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity, which is essential for understanding its potential therapeutic applications. For instance, it has been studied for its role in synthesizing azelnidipine, a calcium channel blocker used for treating hypertension. The benzhydryl group protects reactive amine functionalities within the molecule, facilitating further chemical modifications necessary for drug development .

Therapeutic Potential

This compound is being investigated for its potential therapeutic properties in various medical applications. Its ability to interact with biological systems suggests that it could serve as a lead compound in drug discovery aimed at treating conditions such as hypertension and possibly other cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Calcium Channel Blocker Development : A study highlighted its role as an intermediate in the synthesis of azelnidipine, demonstrating its significance in cardiovascular pharmacology .

- Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other azetidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-benzhydrylazetidine | Lacks the iminopropanoate group | Simpler structure without ester functionality |

| 1-Benzhydrylazetidin-3-ol | Precursor in the synthesis | Hydroxyl group instead of amino-imino functionality |

| Azetidine-3-carboxylic acid | Contains a carboxylic acid group | Different functional group affecting reactivity |

This comparison highlights the distinct functional groups present in this compound that contribute to its unique chemical behavior and potential biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, and how can reaction conditions be systematically evaluated?

- Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as azetidine and benzhydryl moieties. Employ AI-powered synthesis planning tools (e.g., Template_relevance models) to predict feasible one-step or multi-step pathways . Systematically vary reaction parameters (temperature, solvent, catalysts) using factorial design principles to optimize yield and purity . Monitor reaction progress via HPLC or TLC, and validate intermediates using spectroscopic techniques (NMR, MS) .

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic methods?

- Methodology : Utilize and NMR to confirm the azetidine ring geometry and benzhydryl substitution patterns. Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation pathways. Infrared (IR) spectroscopy can identify functional groups like the imino and ester carbonyl groups. Cross-reference data with NIST Chemistry WebBook or PubChem entries for validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Design enzyme inhibition assays (e.g., kinase or protease targets) to assess interactions with the iminopropanoate moiety. Use cell viability assays (MTT or ATP-based) to screen for cytotoxicity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to minimize variability. Data interpretation should align with ontological assumptions about the compound's mechanism .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Methodology : Conduct molecular docking studies to predict binding affinities with target proteins (e.g., using AutoDock Vina). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Pair these with mutagenesis studies to identify critical amino acid residues involved in interactions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic discrepancies)?

- Methodology : Re-examine computational parameters (e.g., DFT functional choices) for accuracy. Use alternative spectroscopic techniques (e.g., 2D NMR or X-ray crystallography) to resolve structural ambiguities. Compare experimental melting points or enthalpies of fusion () with NIST data to validate purity .

Q. How can AI-driven models enhance reaction optimization or byproduct prediction for this compound?

- Methodology : Integrate COMSOL Multiphysics with machine learning algorithms to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature gradients). Train models on PubChem or Reaxys datasets to predict side products, such as azetidine ring-opening derivatives .

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?

- Methodology : Apply chiral chromatography (e.g., using cellulose-based columns) to separate enantiomers. For polymorphic forms, use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to characterize stability. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity batches .

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading vs. reaction time) .

- Data Validation : Cross-check spectroscopic and computational results with authoritative databases (NIST, PubChem) to mitigate errors .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., SDS guidelines for handling azetidine derivatives) and ethical standards for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.